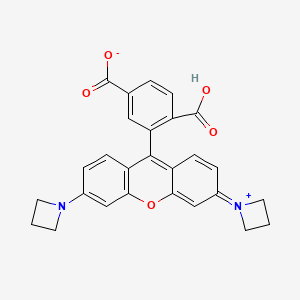

6-Carboxy-JF5252

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H22N2O5 |

|---|---|

分子量 |

454.5 g/mol |

IUPAC 名称 |

3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate |

InChI |

InChI=1S/C27H22N2O5/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33) |

InChI 键 |

LUACGYYUHJRRQD-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

6-Carboxy-JF5252: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a fluorescent dye belonging to the Janelia Fluor® family of probes, renowned for their applications in high-resolution imaging techniques.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and experimental workflows for its application in super-resolution microscopy.

Core Properties and Data

| Property | Value | Reference |

| Chemical Formula | C27H22N2O5 | |

| Molecular Weight | 454.47 g/mol | |

| CAS Number | 1811539-31-7 | |

| Excitation Maximum (λex) | ~525 nm (inferred) | [2] |

| Emission Maximum (λem) | ~549 nm (inferred) | [2] |

| Quantum Yield (Φ) | ~0.91 (inferred) | [2] |

| Extinction Coefficient (ε) | ~122,000 M⁻¹cm⁻¹ (inferred) | [2] |

Synthesis Protocol

The synthesis of Janelia Fluor® dyes, including this compound, generally follows a multi-step process. A general method for synthesizing similar fluorophores involves a palladium-catalyzed cross-coupling reaction.

Diagram of General Synthesis Pathway:

References

6-Carboxy-JF5252 photophysical properties

An In-depth Technical Guide to the Photophysical Properties of 6-Carboxy-JF5252

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the fluorophore this compound. The information is intended to assist researchers and professionals in drug development and other scientific fields in the effective application of this fluorescent molecule.

Core Photophysical Properties

Quantitative Data Summary

| Photophysical Parameter | Value | Notes |

| Excitation Maximum (λex) | 525 nm | Measured in ethanol (B145695) or TFE with 0.1% TFA. |

| Emission Maximum (λem) | 549 nm | Measured in ethanol or TFE with 0.1% TFA. |

| Molar Extinction Coefficient (ε) | 122,000 M-1cm-1 | At the absorption maximum. |

| Quantum Yield (Φ) | 0.91 | High fluorescence efficiency. |

| Recommended Laser Line | 488 nm | |

| A280 Correction Factor | 0.185 | For estimating protein concentration of conjugates. |

Experimental Protocols

Detailed methodologies for the determination of key photophysical parameters are outlined below. These are generalized protocols and may require optimization for specific experimental setups.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol or trifluoroethanol with 0.1% trifluoroacetic acid) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).

-

Spectrophotometer Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Use the same solvent for the blank as used for the sample solutions.

-

Measure the absorbance of each dilution at the λmax (525 nm).

-

-

Data Analysis:

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with absorption and emission spectra that overlap with this compound. A suitable standard for this dye could be Rhodamine 6G in ethanol (Φ = 0.95).

-

Preparation of Solutions:

-

Prepare a series of five dilutions for both the this compound and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

-

-

Absorbance and Fluorescence Measurements:

-

Record the UV-Vis absorption spectra for all solutions to determine their absorbance at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each fluorescence spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd × (Gradsample / Gradstd) × (η2sample / η2std)

Where:

Visualizations

Jablonski Diagram for Fluorescence

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that can occur between them, providing a visual representation of the processes of absorption and fluorescence.

Caption: Jablonski diagram illustrating electronic transitions in fluorescence.

Experimental Workflow for Photophysical Characterization

This diagram outlines the key steps involved in the experimental determination of the photophysical properties of a fluorophore.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 6-Carboxy-JF525

This technical guide provides a comprehensive overview of the spectral properties of the yellow fluorescent dye 6-Carboxy-JF525, tailored for researchers, scientists, and professionals in drug development. This document details the quantitative spectral data, experimental protocols for spectral measurement, and a visual representation of the workflow.

Core Spectral Properties of 6-Carboxy-JF525

6-Carboxy-JF525 is a cell-permeable, yellow fluorescent dye noted for its utility in advanced imaging techniques such as confocal microscopy and super-resolution microscopy (SRM), including dSTORM in both live and fixed cells. Its favorable spectral properties, including a high quantum yield, make it a valuable tool for cellular imaging.[1]

Quantitative Spectral Data

The key photophysical properties of 6-Carboxy-JF525 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 525 nm | |

| Maximum Emission Wavelength (λem) | 549 nm | |

| Molar Extinction Coefficient (ε) | 122,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.91 | |

| A280 Correction Factor | 0.185 | |

| Lactone-zwitterion Equilibrium Constant (KL-Z) | 0.068 |

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines the methodology for determining the excitation and emission spectra of Janelia Fluor® 525, SE, a derivative of 6-Carboxy-JF525.

1. Sample Preparation:

-

Prepare a 1 µM solution of Janelia Fluor® 525, SE in Phosphate-Buffered Saline (PBS).[2]

2. Instrumentation:

-

Utilize a fluorescence spectrophotometer, such as a Tecan Infinite M200 PRO, for spectral measurements.[2]

3. Measurement Parameters: [2]

-

Excitation Spectrum:

-

Set the emission wavelength to a fixed value of 618 nm.

-

Scan the excitation wavelengths from 280 nm to 590 nm.

-

-

Emission Spectrum:

-

Set the excitation wavelength to a fixed value of 484 nm.

-

Scan the emission wavelengths from 510 nm to 800 nm.

-

-

Absorbance Spectrum:

-

Measure the absorbance of the sample from 300 nm to 800 nm.[2]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring the fluorescence spectra of 6-Carboxy-JF525.

Applications in Research

6-Carboxy-JF525 and its derivatives are particularly useful for various fluorescence microscopy applications. The dye's cell permeability makes it suitable for live-cell imaging. Furthermore, it can be used in multicolor imaging experiments, for instance, in conjunction with Janelia Fluor® 635. The NHS ester form of JF 525 is designed for coupling to primary amine groups, expanding its utility in labeling biomolecules.[2]

References

Core Photophysical Properties of 6-Carboxy-JF525

An In-depth Technical Guide on the Quantum Yield of 6-Carboxy-JF525

For researchers, scientists, and drug development professionals, understanding the photophysical properties of a fluorophore is paramount for its effective application. The fluorescence quantum yield (Φf) is a critical parameter, defining the efficiency of the conversion of absorbed photons into emitted fluorescent photons. This guide provides a detailed overview of the quantum yield of 6-Carboxy-JF525, a bright and cell-permeable rhodamine dye, and outlines the experimental protocol for its determination.

6-Carboxy-JF525, also known as Janelia Fluor® 525 (JF525), is a yellow fluorescent dye developed for advanced imaging applications, including confocal and super-resolution microscopy.[1][2][3] Its key characteristics are summarized below.

| Property | Value | Reference |

| Quantum Yield (Φf) | 0.91 | [1][2][4] |

| Max Excitation Wavelength (λabs) | 525 nm | [1][2] |

| Max Emission Wavelength (λem) | 549 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 122,000 M⁻¹cm⁻¹ | [1][2] |

| Reactive Group | Free Carboxylic Acid | [3] |

| Cell Permeability | Yes | [2][3] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a sample in solution is the comparative method.[5][6] This technique involves comparing the fluorescence intensity of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φf,ST).

Principle

For dilute solutions where absorbance is low (typically < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore. By comparing the sample to a standard under identical conditions (excitation wavelength, solvent, and instrument settings), the quantum yield of the unknown sample (Φf,X) can be calculated.[5]

The governing equation is:

Φf,X = Φf,ST * (GradX / GradST) * (ηX² / ηST²) [6]

Where:

-

Φf is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST refer to the test sample and the standard, respectively.

Materials and Instruments

-

Test Sample: 6-Carboxy-JF525

-

Reference Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral range (e.g., Rhodamine 6G, Φf ≈ 0.95 in ethanol).[7]

-

Solvent: Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS). The same solvent should be used for the sample and standard.[6]

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: To measure fluorescence emission spectra.

-

Quartz Cuvettes: 10 mm path length cuvettes for both absorbance and fluorescence measurements.[5][6]

Methodology

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of both 6-Carboxy-JF525 and the reference standard in the chosen solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range, typically between 0.01 and 0.1, to minimize inner filter and re-absorption effects.[5][8]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the reference standard.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the chosen excitation wavelength (e.g., the absorption maximum of the standard).

-

Record the fluorescence emission spectrum for each dilution of the test sample and the standard. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[5]

-

Record the fluorescence spectrum of a solvent blank for background correction.

-

-

Data Analysis:

-

Correct the emission spectra by subtracting the solvent blank's spectrum.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).

-

Using the calculated gradients (GradX and GradST), the known quantum yield of the standard (Φf,ST), and the refractive indices of the solvents, calculate the quantum yield of 6-Carboxy-JF525 (Φf,X) using the equation provided above.[6]

-

Workflow for Quantum Yield Determination

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Janelia Fluor® 525, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]

- 3. Janelia Fluor 525, free acid | Yellow Dye | Hello Bio [hellobio.com]

- 4. biorxiv.org [biorxiv.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. researchgate.net [researchgate.net]

6-Carboxy-JF5252: A Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, applications, and experimental considerations for the fluorescent dye 6-Carboxy-JF5252. This fluorophore, a derivative of the Janelia Fluor series, is a valuable tool for high-resolution cellular imaging and quantitative biochemical assays.

Core Photophysical Properties

This compound is a bright and photostable yellow fluorescent dye. Its key spectral characteristics make it well-suited for a variety of fluorescence-based techniques. The addition of a 6-carboxy group allows for straightforward conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides. The core optical properties are largely determined by the parent JF525 fluorophore.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 525 nm | [1][2][3][4] |

| Maximum Emission Wavelength (λem) | 549 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | 122,000 M⁻¹cm⁻¹ | [1][2][3] |

| Quantum Yield (Φ) | 0.91 | [1][2][3] |

| Closest Laser Line | 488 nm | [2][3] |

Experimental Protocols

Antibody Conjugation

A common application of this compound is the labeling of antibodies for immunofluorescence applications. The following is a general protocol for conjugating the N-hydroxysuccinimide (NHS) ester form of the dye to an antibody.

Materials:

-

Antibody solution (in a buffer free of primary amines, such as PBS)

-

This compound, NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM)

-

Carbonate buffer (100 mM, pH 8.0-8.5)

-

Tris-HCl (0.75 M, pH 7.4)

-

Desalting column

Procedure:

-

Buffer Exchange: Exchange the antibody buffer to the carbonate buffer using a desalting column, following the manufacturer's instructions.

-

Molar Ratio: Mix the antibody and the this compound, NHS ester solution at a molar ratio of approximately 1:15.

-

Incubation: Incubate the mixture in the dark at room temperature for 60 minutes with gentle mixing.

-

Quenching: Stop the reaction by adding 10% by volume of the Tris-HCl solution to a final concentration of 75 mM.

-

Final Incubation: Incubate for an additional 10-15 minutes at room temperature in the dark.

-

Purification: Separate the labeled antibody from the unconjugated dye using a desalting column.

Measurement of Excitation and Emission Spectra

To confirm the spectral properties of a this compound conjugate, the following protocol can be used.

Materials:

-

This compound labeled sample

-

Phosphate-buffered saline (PBS)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound conjugate in PBS (e.g., 1 µM).

-

Excitation Spectrum: Set the emission wavelength to 549 nm and scan the excitation wavelengths from approximately 400 nm to 540 nm.

-

Emission Spectrum: Set the excitation wavelength to 525 nm and scan the emission wavelengths from approximately 535 nm to 700 nm.

-

Absorbance Spectrum: Measure the absorbance of the sample from 300 nm to 800 nm to determine the concentration and check for aggregation.

Applications in Research and Drug Development

The high quantum yield and photostability of this compound make it an excellent choice for demanding imaging applications, including:

-

Super-Resolution Microscopy: Techniques such as dSTORM (direct stochastic optical reconstruction microscopy) benefit from the dye's robust photophysics.[2][3]

-

Confocal Microscopy: The brightness of the dye allows for high-contrast imaging of cellular structures.[2][3]

-

Live-Cell Imaging: The cell-permeable nature of some JF525 derivatives, when used with self-labeling tag systems like HaloTag® and SNAP-tag®, enables dynamic studies in living cells.[2][4]

-

Flow Cytometry: The dye's spectral properties are compatible with common laser lines used in flow cytometers for high-throughput cellular analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and biological pathways.

References

- 1. Janelia Fluor 525, SE | Yellow Dye for Primary amines | Hello Bio [hellobio.com]

- 2. Janelia Fluor® 525, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]

- 3. Janelia Fluor® 525, Haloalkane Supplier | CAS 1811539-37-3 | Tocris Bioscience [tocris.com]

- 4. FluoroFinder [app.fluorofinder.com]

In-Depth Technical Guide to 6-Carboxy-JF5252: A High-Performance Fluorophore for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Core Overview

6-Carboxy-JF5252 is a state-of-the-art fluorescent probe belonging to the Janelia Fluor (JF) family of dyes.[1] These dyes are rhodamine-based fluorophores engineered for superior brightness, photostability, and cell permeability, making them exceptional tools for advanced biological imaging.[1] Specifically, this compound, also known as Janelia Fluor 525 (JF525) free acid, is a yellow fluorescent dye optimized for techniques such as confocal and super-resolution microscopy (SRM), including dSTORM (direct stochastic optical reconstruction microscopy).[2][3] Its carboxylic acid functional group allows for covalent conjugation to a wide array of biomolecules, enabling the precise labeling and tracking of specific targets within living cells and tissues.

Chemical Structure and Properties

The definitive chemical structure of this compound corresponds to that of Janelia Fluor 525, free acid. The incorporation of 3,3-difluoroazetidinyl groups is a key structural feature of this class of dyes, contributing to their enhanced fluorescent properties compared to traditional rhodamine dyes.

Chemical Name: 3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2,5-dicarboxy-phenyl]xanthylium, inner salt

Molecular Formula: C₂₇H₁₉F₄N₂O₅

CAS Number: 1811539-31-7[4]

The table below summarizes the key chemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 555.45 g/mol | Calculated |

| Excitation Maximum (λex) | 525 nm | [2][3] |

| Emission Maximum (λem) | 549 nm | [2][3] |

| Extinction Coefficient (ε) | 122,000 M⁻¹cm⁻¹ | [2][3] |

| Quantum Yield (Φ) | 0.91 | [2][3] |

| Reactive Group | Carboxylic Acid | |

| Cell Permeability | Yes | [2] |

Experimental Protocols

General Synthesis of Carboxy-Functionalized Janelia Fluor Dyes

While the specific patent detailing the synthesis of this compound (US20210085805A1) is not readily accessible in its full text, a general synthetic strategy for carboxy-functionalized rhodamine dyes can be inferred from the broader scientific literature. The synthesis of Janelia Fluor dyes typically involves a palladium-catalyzed cross-coupling reaction. A common route for introducing a carboxylic acid functionality is through the condensation of a substituted xanthenone intermediate with a phthalic anhydride (B1165640) derivative bearing a carboxyl group.

A generalized workflow for such a synthesis is depicted below:

References

Synthesis of 6-Carboxy-JF5252: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-Carboxy-JF5252, a fluorescent probe utilized in super-resolution imaging. The synthesis is based on established methods for the preparation of silicon-containing fluorescein (B123965) derivatives, offering a robust and adaptable protocol for researchers in the field.

Core Synthesis Strategy

The synthesis of this compound follows a convergent strategy centered around the construction of the silicon-xanthene core. The key steps involve the preparation of a functionalized bis(2-bromophenyl)silane intermediate, followed by a lithium-halogen exchange, transmetalation, and subsequent cyclization with a protected carboxy-phthalate derivative. This method, detailed by Grimm et al. in their work on silicon-fluorescein and rhodamine dyes, provides a versatile platform for the synthesis of a variety of fluorescent probes.[1][2]

Experimental Protocols

The following protocols are adapted from the general synthetic method for 6-carboxy-Si-fluorescein, a close structural analog of this compound. Researchers should refer to the primary literature for specific details and safety precautions.

Part 1: Synthesis of the Bis(2-bromophenyl)silane Intermediate

The initial phase of the synthesis focuses on creating the core silicon-containing scaffold. This typically involves the reaction of a Grignard reagent derived from a protected bromo-anisole with a suitable dichlorosilane.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the key bis(2-bromophenyl)silane intermediate.

Methodology:

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF), a solution of 1-bromo-3-methoxybenzene in THF is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Reaction with Dichlorosilane: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of dichlorodimethylsilane in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the bis(2-bromo-4-methoxyphenyl)dimethylsilane.

Part 2: Synthesis of the 6-Carboxy-Si-fluorescein Core

This part of the synthesis involves the formation of the xanthene core through a lithium-halogen exchange followed by reaction with a protected dicarboxybenzoate derivative.

Diagram of the Core Synthesis:

Caption: Key steps in the formation and deprotection of the 6-carboxy-silicon-xanthene core.

Methodology:

-

Lithium-Halogen Exchange: A solution of the bis(2-bromo-4-methoxyphenyl)dimethylsilane in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.

-

Transmetalation: A solution of magnesium bromide diethyl etherate in THF is added to the reaction mixture at -78 °C, and the mixture is allowed to warm to -10 °C.

-

Reaction with Electrophile: A solution of methyl 2,5-bis(methoxycarbonyl)benzoate in THF is added dropwise at -10 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Deprotection: The methoxy (B1213986) and ester protecting groups are removed to yield the final this compound. This is typically achieved by treatment with a strong Lewis acid such as boron tribromide, followed by aqueous workup.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesis of 6-carboxy-Si-fluorescein, which is expected to be comparable to that of this compound.

| Step | Product | Yield (%) | 1H NMR (CDCl3, δ) | MS (ESI) [M+H]+ |

| Part 1 | Bis(2-bromo-4-methoxyphenyl)dimethylsilane | 70-80 | 7.45 (d, J = 8.8 Hz, 2H), 7.10 (d, J = 2.7 Hz, 2H), 6.90 (dd, J = 8.8, 2.7 Hz, 2H), 3.80 (s, 6H), 0.40 (s, 6H) | 445.0 |

| Part 2 (Protected) | Protected 6-Carboxy-Si-fluorescein | 40-50 | Complex aromatic signals between 7.0-8.0 ppm, methoxy and methyl ester singlets. | 525.2 |

| Part 2 (Deprotected) | This compound | 80-90 | Aromatic signals shifted upfield compared to the protected precursor, absence of methoxy and methyl ester signals. | 483.1 |

Note: The exact spectral data for this compound may vary depending on the specific substituents on the silicon atom and the aromatic rings, which should be confirmed by consulting the relevant patent literature (US20210085805A1).[3]

Signaling Pathways and Applications

This compound is primarily used as a fluorescent label in various super-resolution microscopy techniques, such as STORM and PALM. Its utility stems from its high photostability, brightness, and the ability to be conjugated to biomolecules of interest, such as proteins and nucleic acids. The carboxyl group provides a convenient handle for covalent attachment via standard bioconjugation chemistries.

Diagram of a General Labeling and Imaging Workflow:

Caption: A generalized workflow for the application of this compound in cellular imaging.

This technical guide provides a foundational understanding of the synthesis and application of this compound. For detailed experimental procedures and characterization, it is essential to consult the primary scientific literature and relevant patents.

References

An In-depth Technical Guide to 6-Carboxy-JF525 Derivatives and Analogs for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Carboxy-JF525 derivatives and their analogs, a class of bright and photostable fluorophores integral to advanced live-cell imaging and super-resolution microscopy. We will delve into their synthesis, spectroscopic properties, and applications in studying complex cellular processes, with a focus on providing actionable data and protocols for laboratory use.

Core Concepts and Significance

The Janelia Fluor (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant advancement in fluorescent probe technology. Their exceptional brightness and photostability make them ideal for demanding imaging applications, including single-molecule tracking and super-resolution microscopy. The introduction of a 6-carboxy functional group on the JF525 scaffold provides a versatile handle for conjugation to a wide array of biomolecules, such as proteins, antibodies, and nucleic acids, enabling the specific labeling and visualization of targets within living cells.

The JF525 dye, with its excitation and emission maxima around 525 nm and 549 nm respectively, is particularly well-suited for imaging with common laser lines (e.g., 488 nm or 514 nm) and can be multiplexed with other fluorophores for multi-color experiments.[1] The fine-tuning of the rhodamine structure in JF dyes, often through the incorporation of azetidine (B1206935) rings, allows for precise control over their spectral and chemical properties.[2][3][4]

Quantitative Spectroscopic Properties

The following table summarizes the key spectroscopic properties of JF525 and several of its notable analogs. This data is essential for selecting the appropriate fluorophore for a specific application and for configuring imaging instrumentation.

| Compound Name | Excitation Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M-1cm-1) | KL-Z | Reference |

| JF525 | 525 | 549 | 0.91 | 122,000 | 0.068 | [1] |

| JF549 | 549 | 571 | 0.88 | 101,000 | 3.5 | |

| JF503 | 503 | 527 | 0.87 | 83,000 | 1.1 | Grimm et al., 2017 |

| JF585 | 585 | 609 | 0.78 | 135,000 | <0.01 | Grimm et al., 2017 |

| JF635, SE | 635 | 652 | 0.56 | 167,000 | <0.0001 |

KL-Z : Lactone-zwitterion equilibrium constant, which indicates the propensity of the dye to exist in its fluorescent zwitterionic form. A lower KL-Z value can lead to more fluorogenic behavior.

Experimental Protocols

Synthesis of 6-Carboxy-JF525 N-hydroxysuccinimidyl (NHS) Ester

The NHS ester of 6-Carboxy-JF525 is a common amine-reactive derivative used for labeling proteins and other molecules with primary amines. The following is a general protocol for its synthesis.

Materials:

-

5(6)-Carboxyfluorescein (B613776) diacetate

-

Acetic anhydride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Toluene

-

Sodium sulfate (B86663) (Na2SO4)

-

Potassium bisulfate (KHSO4)

-

Brine

Procedure:

-

Acetylation of 5(6)-Carboxyfluorescein:

-

Dissolve 5(6)-carboxyfluorescein in acetic anhydride.

-

Add pyridine and heat the reaction at 110°C for 30 minutes.

-

Concentrate the solution in vacuo.

-

Dissolve the crude mixture in EtOAc and wash with 1 M aqueous KHSO4 and then with brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate to yield 5(6)-carboxyfluorescein diacetate as a light yellow solid.[5]

-

-

NHS Ester Formation:

-

Dissolve the 5(6)-carboxyfluorescein diacetate in dichloromethane.

-

Add N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

The resulting mixture contains the 5- and 6-carboxy NHS ester isomers.

-

-

Purification:

-

The two isomers can be separated by silica (B1680970) gel chromatography using an optimized solvent system such as ethyl acetate/toluene (e.g., 20:80 v/v) to yield the pure 5- and 6-isomers of the carboxyfluorescein diacetate N-hydroxysuccinimide esters.[5]

-

Note: The synthesis of Janelia Fluor dyes often involves a palladium-catalyzed cross-coupling reaction starting from fluorescein (B123965) derivatives. For the specific synthesis of JF525, which incorporates 3,3-difluoroazetidinyl groups, a more specialized synthetic route is required, often detailed in the supplementary information of the primary literature.

Labeling of HaloTag Fusion Proteins in Live Cells

The HaloTag system is a popular method for specifically labeling proteins of interest in living cells. It utilizes a genetically encoded HaloTag protein that forms a covalent bond with a synthetic ligand, such as a JF525-haloalkane.

Materials:

-

Mammalian cells expressing the HaloTag fusion protein of interest.

-

Complete cell culture medium.

-

Janelia Fluor® 525, Haloalkane ligand.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fluorescence microscope with appropriate filter sets for JF525 (e.g., excitation ~488-514 nm, emission ~520-560 nm).

Procedure:

-

Cell Preparation:

-

Culture cells expressing the HaloTag fusion protein in a suitable imaging vessel (e.g., chambered cover glass).

-

-

Ligand Preparation:

-

Prepare a stock solution of the Janelia Fluor® 525, Haloalkane ligand in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 25-100 nM).

-

-

Labeling:

-

Remove the existing cell culture medium from the cells.

-

Add the ligand-containing medium to the cells.

-

-

Incubation:

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Gently aspirate the labeling solution.

-

Wash the cells three times with pre-warmed complete cell culture medium or PBS to remove any unbound ligand.

-

-

Imaging:

-

Add fresh, pre-warmed medium to the cells and proceed with live-cell imaging on a fluorescence microscope.

-

Signaling Pathway Visualization

6-Carboxy-JF525 derivatives, when conjugated to specific probes, are powerful tools for visualizing and quantifying the dynamics of cellular signaling pathways. Below are examples of how these probes can be used to study G-Protein Coupled Receptor (GPCR) and Mitogen-Activated Protein Kinase (MAPK) signaling, along with corresponding workflow diagrams.

Visualizing GPCR Internalization

GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction. Upon activation by a ligand, many GPCRs are internalized into the cell. This process can be visualized by labeling the GPCR with a HaloTag and using a cell-impermeant JF525-haloalkane ligand.

References

- 1. Janelia Fluor® 525, Haloalkane Supplier | CAS 1811539-37-3 | Tocris Bioscience [tocris.com]

- 2. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

6-Carboxy-JF5252: An In-Depth Technical Guide for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a derivative of the bright and photostable Janelia Fluor 525 (JF525) dye, specifically functionalized with a carboxylic acid group for straightforward conjugation to biomolecules. This yellow fluorescent probe has emerged as a powerful tool for advanced imaging techniques, particularly super-resolution microscopy. Its exceptional brightness, high quantum yield, and photostability make it an ideal candidate for methods such as Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM), enabling the visualization of cellular structures and processes at the nanoscale. This guide provides a comprehensive overview of the applications of this compound, its photophysical properties, detailed experimental protocols for its use, and visual representations of experimental workflows.

Core Applications in Super-Resolution Microscopy

Derivatives of this compound, such as its N-hydroxysuccinimide (NHS) ester and maleimide (B117702) forms, are widely used to label proteins and other biomolecules for various super-resolution applications.

-

Stimulated Emission Depletion (STED) Microscopy: JF525 is well-suited for STED microscopy, a technique that overcomes the diffraction limit of light to achieve nanoscale resolution.[1][2] The high photostability of JF525 allows it to withstand the high laser intensities required for efficient stimulated emission, enabling the acquisition of high-resolution images of subcellular structures. Its excitation and emission spectra are compatible with commonly used laser lines in STED microscopes.

-

Direct Stochastic Optical Reconstruction Microscopy (dSTORM): The photophysical properties of JF525 also make it a suitable probe for dSTORM, a single-molecule localization microscopy (SMLM) technique.[3][4][5] In dSTORM, individual fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state, allowing their precise localization. The brightness of JF525 contributes to a high localization precision, a critical factor for achieving high-quality dSTORM images.

-

Live-Cell Imaging: The cell-permeable nature of JF525 derivatives makes them valuable tools for live-cell super-resolution imaging.[3][4][6] This allows for the study of dynamic cellular processes, such as the movement of proteins and the remodeling of the cytoskeleton, with unprecedented spatial and temporal resolution.

Photophysical and Chemical Properties

The exceptional performance of this compound in super-resolution microscopy is rooted in its excellent photophysical and chemical properties. The core fluorophore, JF525, was developed as part of the Janelia Fluor dye series, which was rationally designed for enhanced brightness and photostability.[6]

| Property | Value | Reference |

| Excitation Maximum (λex) | 525 nm | [4] |

| Emission Maximum (λem) | 549 nm | [4] |

| Extinction Coefficient (ε) | 122,000 M⁻¹cm⁻¹ | [4] |

| Quantum Yield (Φ) | 0.91 | [4][6] |

| Reactive Group | Carboxylic Acid | N/A |

| Common Derivatives | NHS ester, Maleimide | [3][7] |

Experimental Protocols

Antibody Labeling with this compound NHS Ester

This protocol describes the general procedure for conjugating the N-hydroxysuccinimide (NHS) ester of this compound to primary or secondary antibodies for immunofluorescence applications.

Materials:

-

Antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)

-

This compound, NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.

-

Prepare Dye Solution: Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: Add the reaction buffer to the antibody solution to adjust the pH to 8.3. While gently vortexing, add the dissolved dye to the antibody solution at a molar ratio of 5-15 moles of dye per mole of antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 525 nm (for the dye).

Live-Cell STED Imaging of Labeled Structures

This protocol outlines a general workflow for live-cell STED imaging of cellular structures labeled with a JF525 derivative.

Materials:

-

Cells cultured on high-precision coverslips

-

JF525-conjugated ligand (e.g., for HaloTag or SNAP-tag) or a cell-permeable probe for the structure of interest

-

Live-cell imaging medium

-

STED microscope with appropriate excitation and depletion lasers

Procedure:

-

Cell Culture and Labeling: Culture cells on coverslips suitable for high-resolution microscopy. Incubate the cells with the JF525-conjugated probe in live-cell imaging medium for the recommended time and concentration.

-

Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound probe.

-

Imaging: Mount the coverslip in a live-cell imaging chamber on the STED microscope.

-

STED Imaging Parameters:

-

Excitation Laser: Use a laser line close to the excitation maximum of JF525 (e.g., 532 nm).

-

Depletion Laser: A depletion laser with a wavelength in the range of 640-775 nm is typically used for STED with yellow-green dyes. The optimal wavelength and power will depend on the specific microscope setup and should be optimized to achieve the desired resolution with minimal phototoxicity.

-

Image Acquisition: Acquire images using the STED modality, adjusting parameters such as pixel size, dwell time, and laser powers to optimize signal-to-noise and resolution while minimizing photobleaching.

-

Visualizations

Below are diagrams illustrating key workflows and concepts related to the application of this compound.

Caption: Workflow for labeling antibodies with this compound NHS ester.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Janelia Fluor 525, SE | Yellow Dye for Primary amines | Hello Bio [hellobio.com]

- 4. bio-techne.com [bio-techne.com]

- 5. Janelia Fluor 525, free acid | Yellow Dye | Hello Bio [hellobio.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Janelia Fluor® 525, Maleimide | Tocris Bioscience [tocris.com]

Janelia Fluor Dyes: An In-depth Technical Guide for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Janelia Fluor (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant advancement in fluorescent probe technology.[1][2] These rhodamine-based dyes have been systematically engineered to provide superior brightness, photostability, and cell permeability, making them exceptional tools for a wide range of advanced imaging applications, from live-cell single-molecule tracking to super-resolution microscopy.[1][2] This technical guide provides a comprehensive overview of the core principles of Janelia Fluor dyes, their photophysical properties, detailed experimental protocols for their use, and examples of their application in visualizing complex cellular processes.

Core Technology: Azetidine (B1206935) Substitution

The remarkable properties of Janelia Fluor dyes stem from a key chemical modification of the traditional rhodamine scaffold: the replacement of N,N-dimethylamino groups with four-membered azetidine rings.[3] This seemingly minor alteration has a profound impact on the fluorophore's quantum yield and photostability, resulting in significantly brighter and longer-lasting signals compared to conventional dyes like TAMRA and Cy3.[1] This core innovation has given rise to a palette of JF dyes spanning the visible spectrum, each fine-tuned for specific imaging modalities.[1]

A critical feature of many rhodamine dyes, including the JF series, is the equilibrium between a colorless, non-fluorescent lactone form and a fluorescent zwitterionic form. The position of this equilibrium (KL-Z) can be chemically tuned to create fluorogenic dyes that exhibit low background fluorescence until they bind to their target, a property that is highly advantageous for no-wash, live-cell imaging.[1]

Quantitative Data: Photophysical Properties of Janelia Fluor Dyes

The selection of an appropriate fluorophore is critical for the success of any fluorescence imaging experiment. The following tables summarize the key photophysical properties of a selection of commonly used Janelia Fluor and the newer, even more photostable JFX dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Janelia Fluor Dyes | ||||

| JF 525 | 525 | 549 | 122,000 | 0.91 |

| JF 549 | 549 | 571 | 101,000 | 0.88 |

| JF 585 | 585 | 609 | 156,000 | 0.78 |

| JF 608 | 608 | 631 | 99,000 | 0.67 |

| JF 635 | 635 | 652 | 167,000 | 0.56 |

| JF 646 | 646 | 664 | 152,000 | 0.54 |

| JFX Dyes (Deuterated) | ||||

| JFX 554 | ~560 | - | - | Higher than non-deuterated counterparts |

| JFX 650 | ~640 | - | - | Higher than non-deuterated counterparts |

Note: Photophysical properties can vary slightly depending on the solvent and conjugation partner.

Experimental Protocols

Janelia Fluor dyes are highly versatile and can be employed in a multitude of imaging techniques. Their cell permeability makes them particularly well-suited for live-cell applications when coupled with self-labeling protein tags such as HaloTag and SNAP-tag.[1]

Live-Cell Imaging with HaloTag-Janelia Fluor Conjugates

This protocol describes the labeling of live cells expressing a HaloTag fusion protein with a Janelia Fluor HaloTag ligand.

Materials:

-

Cells expressing the HaloTag fusion protein of interest, cultured on imaging-grade glass-bottom dishes.

-

Janelia Fluor HaloTag ligand (e.g., JF 549 HaloTag ligand, JF 646 HaloTag ligand).

-

Anhydrous DMSO.

-

Complete cell culture medium, pre-warmed to 37°C.

-

Optional: Phenol (B47542) red-free imaging medium.

-

Confocal or wide-field fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂).

Procedure:

-

Prepare a 200 µM stock solution of the Janelia Fluor HaloTag ligand:

-

For JF 549 HaloTag ligand, dissolve one vial in 37.8 µL of DMSO.

-

For JF 646 HaloTag ligand, dissolve one vial in 35.5 µL of DMSO.

-

Mix thoroughly by pipetting. It is recommended to prepare single-use aliquots and store them at -20°C to avoid multiple freeze-thaw cycles.

-

-

Prepare a 1 µM (5X) working stock solution:

-

Just prior to labeling, dilute the 200 µM stock solution 1:200 in pre-warmed complete culture medium.

-

-

Labeling the cells:

-

Replace one-fifth of the existing culture medium in the imaging dish with the 5X working stock solution to achieve a final concentration of 200 nM. Gently mix.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may be optimized depending on the specific fusion protein and cell type.

-

-

Washing (Optional but Recommended for Low Expression Levels):

-

For most applications, a wash step is not required due to the fluorogenic nature of some JF dyes.

-

If high background is observed, aspirate the labeling medium and wash the cells once or twice with pre-warmed complete culture medium.

-

-

Imaging:

-

Replace the medium with pre-warmed complete culture medium or phenol red-free imaging medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen Janelia Fluor dye. Maintain the cells at 37°C and 5% CO₂ during imaging.

-

Super-Resolution Microscopy with Janelia Fluor Dyes

Janelia Fluor dyes are excellent probes for various super-resolution microscopy techniques due to their high photon output and photostability.[4]

dSTORM (direct Stochastic Optical Reconstruction Microscopy):

dSTORM relies on the stochastic photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. Janelia Fluor dyes, particularly in the red and far-red regions (e.g., JF 549, JF 646), are well-suited for dSTORM.[5]

General dSTORM Imaging Protocol Outline:

-

Sample Preparation and Labeling:

-

Prepare cells expressing the target protein fused to a self-labeling tag (HaloTag or SNAP-tag) or use immunofluorescence with primary and JF dye-conjugated secondary antibodies.

-

Label the target structures with a high density of the chosen Janelia Fluor dye.

-

Fix and permeabilize the cells as required for the specific labeling strategy.

-

-

Imaging Buffer:

-

dSTORM imaging is typically performed in a specific imaging buffer that promotes the photoswitching of the fluorophores. A common component of these buffers is an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or MEA). The optimal buffer composition can vary depending on the specific JF dye.

-

-

Image Acquisition:

-

Use a wide-field fluorescence microscope with a high numerical aperture objective and a sensitive camera (e.g., EMCCD or sCMOS).

-

Illuminate the sample with a high-power laser corresponding to the excitation wavelength of the JF dye to drive most of the fluorophores into a dark state.

-

Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically return individual fluorophores to the fluorescent state.

-

Acquire a long series of images (thousands to tens of thousands of frames) to capture the emission from many individual molecules.

-

-

Image Reconstruction:

-

Process the acquired image series with specialized software to precisely localize the center of each individual fluorescence event in each frame.

-

Combine the localization data from all frames to reconstruct a super-resolved image of the target structure.

-

STED (Stimulated Emission Depletion) Microscopy:

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation focus, thereby narrowing the effective point-spread function. The photostability of Janelia Fluor dyes makes them robust probes for STED imaging.[6][7]

Key Considerations for STED with Janelia Fluor Dyes:

-

Dye Selection: Choose a Janelia Fluor dye with excitation and emission spectra that are compatible with the excitation and depletion lasers of the available STED microscope.

-

Labeling Density: Ensure a high labeling density of the target structure to achieve a high-resolution reconstruction.

-

Mounting Medium: Use a mounting medium with a refractive index that matches the objective immersion oil to minimize optical aberrations.

-

Laser Power: Carefully optimize the power of both the excitation and depletion lasers to achieve the best resolution with minimal photobleaching.

Visualization of Signaling Pathways and Cellular Dynamics

The superior properties of Janelia Fluor dyes enable the detailed visualization of dynamic cellular processes and signaling pathways that were previously difficult to resolve.

Visualizing Endocytosis with HaloTag-JF Dyes

The process of receptor-mediated endocytosis can be tracked with high temporal and spatial resolution using Janelia Fluor dyes. A protein of interest involved in the endocytic pathway (e.g., a receptor or an adaptor protein) can be tagged with HaloTag and labeled with a cell-impermeant Janelia Fluor dye. The internalization of the protein can then be followed over time.

Monitoring Actin Cytoskeleton Dynamics

The dynamic remodeling of the actin cytoskeleton is fundamental to cell motility, morphogenesis, and division. By fusing HaloTag or SNAP-tag to actin or actin-binding proteins, researchers can use Janelia Fluor dyes to visualize the intricate and rapid changes in actin structures in live cells.[8][9]

Visualizing GPCR Signaling

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a crucial role in signal transduction. Upon ligand binding, GPCRs undergo conformational changes and interact with intracellular signaling partners like G proteins and β-arrestins.[10] Janelia Fluor dyes can be used in single-molecule tracking and FRET-based assays to dissect the dynamics of GPCR signaling complexes.

Conclusion

Janelia Fluor dyes have emerged as a powerful and versatile class of fluorescent probes that are pushing the boundaries of cellular imaging. Their exceptional brightness, photostability, and cell permeability, combined with the tunability of their chemical properties, make them ideal for a wide array of applications, particularly in live-cell and super-resolution microscopy. The continued development of new Janelia Fluor variants, such as the JFX dyes, promises even greater capabilities for visualizing the intricate molecular machinery of life. By providing researchers with superior tools for fluorescence imaging, Janelia Fluor dyes are facilitating new discoveries in cell biology, neuroscience, and drug development.

References

- 1. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]

- 2. Janelia Fluor® Dyes | Janelia Research Campus [janelia.org]

- 3. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments | Springer Nature Experiments [experiments.springernature.com]

- 4. Janelia Fluor® Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]

- 5. f.hubspotusercontent40.net [f.hubspotusercontent40.net]

- 6. Synergizing Exchangeable Fluorophore Labels for Multitarget STED Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janelia Fluor® Dyes for Super Resolution Microscopy | Bio-Techne [bio-techne.com]

- 8. Visualization of the actin cytoskeleton: different F-actin-binding probes tell different stories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Super Resolution Microscopy [promega.com]

6-Carboxy-JF5252 for Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Carboxy-JF5252, a member of the Janelia Fluor® family of dyes, for live-cell imaging applications. Janelia Fluor® dyes are renowned for their exceptional brightness, photostability, and cell permeability, making them ideal for advanced imaging techniques, including super-resolution microscopy.

Core Properties of Janelia Fluor 525

This compound is a derivative of the Janelia Fluor 525 (JF525) core structure. The photophysical properties of the 6-Carboxy derivative are virtually identical to the parent JF525 dye. These properties make it an excellent choice for imaging with common laser lines, such as 488 nm and 514 nm.

Photophysical Data

The quantitative photophysical properties of Janelia Fluor 525 are summarized in the table below for easy comparison.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 525 nm | [1][2] |

| Emission Maximum (λem) | 549 nm | [1][2] |

| Extinction Coefficient (ε) | 122,000 M⁻¹cm⁻¹ | [1][2] |

| Quantum Yield (Φ) | 0.91 | [1][2] |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.068 | [1] |

| A280 Correction Factor | 0.185 | [1] |

Live-Cell Imaging with JF525-HaloTag® Ligand

A primary application of this compound is its use as a fluorescent ligand for self-labeling protein tags, such as HaloTag®. The carboxyl group allows for conjugation to the appropriate linker for these systems. The resulting JF525-HaloTag® ligand is highly cell-permeable and enables specific labeling of fusion proteins within living cells.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for labeling and imaging intracellular proteins using a JF525-HaloTag® ligand.

Detailed Experimental Protocol: Labeling Intracellular Proteins with JF525-HaloTag® Ligand

This protocol is a general guideline for labeling intracellular HaloTag® fusion proteins in mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Mammalian cells expressing the HaloTag® fusion protein of interest cultured in a suitable imaging vessel (e.g., chambered cover glass).

-

Complete cell culture medium.

-

JF525-HaloTag® ligand.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Confocal or widefield fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂).

Procedure:

-

Cell Preparation:

-

Seed cells expressing the HaloTag® fusion protein onto a suitable imaging dish.

-

Allow them to adhere and grow to the desired confluency (typically 70-90%).

-

-

Ligand Preparation:

-

Prepare a working stock solution of the JF525-HaloTag® ligand in pre-warmed complete culture medium. The final concentration can range from 5 nM to 30 nM, depending on the expression level of the fusion protein.[3]

-

-

Labeling:

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unbound ligand.[5]

-

-

Imaging:

-

Add fresh, pre-warmed medium to the cells.

-

Proceed with image acquisition on a fluorescence microscope equipped for live-cell imaging.

-

Application in Studying Signaling Pathways

Fluorescently labeling proteins with tools like this compound is instrumental in dissecting cellular signaling pathways. By tagging a protein of interest (e.g., a receptor, kinase, or transcription factor), researchers can visualize its localization, trafficking, and interactions in real-time in response to stimuli.

The diagram below illustrates a generic signaling pathway where a receptor, upon ligand binding, translocates to the nucleus to act as a transcription factor. Labeling this receptor with JF525 would allow for the direct visualization of this translocation event.

References

A Technical Guide to Fluorophore Selection for STED Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of fluorophores suitable for Stimulated Emission Depletion (STED) microscopy. It is designed to assist researchers in selecting the optimal fluorescent probes for their super-resolution imaging experiments, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of key concepts.

Core Principles of STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy to achieve nanoscale resolution. The fundamental principle of STED involves the selective de-excitation of fluorophores at the periphery of a focused laser spot, effectively narrowing the point spread function (PSF).[1][2][3][4]

This is achieved by overlapping a donut-shaped STED beam with a central excitation beam. The STED beam's wavelength is in the red-shifted emission tail of the fluorophore, causing stimulated emission and forcing the excited fluorophores back to their ground state without emitting a detectable fluorescence signal.[4][5] Only the fluorophores at the very center of the donut, where the STED intensity is zero, are allowed to fluoresce.[1][4] By scanning this smaller effective focal spot across the sample, a super-resolved image is generated.

Key Photophysical Properties of STED Fluorophores

The performance of a fluorophore in STED microscopy is dictated by several key photophysical properties. Understanding these parameters is crucial for selecting the most suitable dye for a given experiment.

-

High Photostability: The intense STED laser can cause significant photobleaching.[6] Therefore, high photostability is paramount for successful STED imaging, especially for time-lapse experiments.

-

High Fluorescence Quantum Yield (Φ): A high quantum yield contributes to a brighter signal, which is essential for overcoming the low signal levels often encountered in super-resolution imaging.

-

Large Molar Extinction Coefficient (ε): A high extinction coefficient means the fluorophore efficiently absorbs excitation light, leading to a stronger fluorescent signal.

-

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a fluorophore remains in the excited state. It influences the efficiency of stimulated emission.

-

STED Depletion Wavelength (λ_STED): This is the optimal wavelength for the STED laser to efficiently de-excite the fluorophore. It is typically located in the red tail of the fluorophore's emission spectrum.[5]

-

Low Saturation Intensity (I_sat): The saturation intensity is the STED laser intensity at which the fluorescence is reduced by half.[7] A lower I_sat is desirable as it allows for efficient depletion with lower laser powers, minimizing phototoxicity and photobleaching.[8]

Comparison of Fluorophores for STED Microscopy

A variety of fluorescent probes are available for STED microscopy, each with its own set of advantages and disadvantages. The choice of fluorophore will depend on the specific application, the target of interest, and the available STED microscope setup.

Organic Dyes

Small organic dyes are the most commonly used fluorophores for STED microscopy due to their high brightness, photostability, and small size. Several commercial dye families are particularly well-suited for STED.

Abberior STAR Dyes: These dyes are specifically designed for STED microscopy and offer excellent performance.[9] They are known for their high brightness and photostability.[9]

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) | Recommended STED Wavelength (nm) |

| Abberior STAR 440L | 432 | 511 | 0.57 | 3.7 | 590 - 610 |

| Abberior STAR GREEN | 493 | 519 | 0.84 | 4.1 | 590 - 610 |

| Abberior STAR ORANGE | 589 | 616 | 0.55 | 4.5 | 750 - 800 |

| Abberior STAR RED | 638 | 655 | - | 3.4 | 750 - 800 |

ATTO Dyes: This family of dyes is also widely used in STED microscopy, offering a broad range of spectral properties and high photostability.[3]

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) | Recommended STED Wavelength (nm) |

| ATTO 488 | 501 | 523 | 0.80 | 4.1 | 592 |

| ATTO 594 | 601 | 627 | 0.85 | 3.8 | 775 |

| ATTO 647N | 644 | 669 | 0.65 | 3.5 | 775 |

Janelia Fluor (JF) Dyes: Developed at the Janelia Research Campus, these dyes are known for their exceptional brightness and photostability, making them highly suitable for super-resolution techniques including STED.[10][11]

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) | Recommended STED Wavelength (nm) |

| JF 549 | 549 | 571 | 0.88 | 3.8 | ~750 |

| JF 646 | 646 | 664 | 0.54 | - | 775 |

Alexa Fluor Dyes: While not specifically designed for STED, some Alexa Fluor dyes exhibit good performance, particularly in terms of brightness and photostability.[12][13]

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) | Recommended STED Wavelength (nm) |

| Alexa Fluor 488 | 495 | 519 | 0.92 | 4.1 | 592 |

| Alexa Fluor 594 | 590 | 617 | 0.66 | 3.9 | 775 |

Note: The photophysical properties of fluorophores can vary depending on their conjugation state and local environment. The values presented here are for guidance and are typically measured for the free dye in solution.

Fluorescent Proteins

While organic dyes are generally preferred for their photophysical properties, fluorescent proteins (FPs) offer the advantage of genetic encoding, allowing for specific labeling of proteins of interest in living cells without the need for external ligands. However, FPs are generally less photostable and dimmer than organic dyes, which can limit their application in STED microscopy.

Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals that exhibit high photostability and brightness. However, their use in STED has been limited due to their broad absorption spectra, which can lead to direct excitation by the STED laser.

Experimental Protocols

Successful STED imaging relies on meticulous sample preparation and labeling. The following sections provide detailed protocols for common labeling strategies.

Immunofluorescence Labeling for Fixed-Cell STED

This protocol describes the general steps for immunolabeling of fixed cells for STED microscopy.

Materials:

-

Cells grown on high-precision coverslips (#1.5H)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody specific to the target protein

-

Secondary antibody conjugated to a STED-compatible fluorophore

-

STED-compatible mounting medium (e.g., Mowiol, ProLong Diamond)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on high-precision coverslips.

-

Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[14][15][16]

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[14][15][16]

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[14][15][16]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[14]

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.

-

Imaging: Proceed with STED imaging.

Live-Cell Imaging with Self-Labeling Tags (SNAP-tag and HaloTag)

SNAP-tag and HaloTag are self-labeling protein tags that covalently bind to specific synthetic ligands, allowing for the targeted labeling of proteins of interest in living cells with bright and photostable organic dyes.[17][18]

4.2.1. SNAP-tag Labeling Protocol

Materials:

-

Cells expressing the SNAP-tag fusion protein

-

Cell culture medium

-

SNAP-tag ligand conjugated to a cell-permeable STED fluorophore (e.g., from NEB or Abberior)

-

DMSO

-

Live-cell imaging medium

Procedure:

-

Prepare Labeling Stock Solution: Dissolve the SNAP-tag ligand in DMSO to a stock concentration of 1 mM.[19]

-

Prepare Labeling Medium: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM.[19]

-

Cell Labeling: Replace the cell culture medium with the labeling medium and incubate for 30 minutes at 37°C.[19][20]

-

Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound ligand.[20]

-

Imaging: Mount the cells on the STED microscope and proceed with live-cell imaging.

4.2.2. HaloTag Labeling Protocol

Materials:

-

Cells expressing the HaloTag fusion protein

-

Cell culture medium

-

HaloTag ligand conjugated to a cell-permeable STED fluorophore (e.g., from Promega or Abberior)

-

DMSO

-

Live-cell imaging medium

Procedure:

-

Prepare Labeling Stock Solution: Dissolve the HaloTag ligand in DMSO to a stock concentration of 1 mM.[21][22]

-

Prepare Labeling Medium: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1-0.5 µM.[21][22]

-

Cell Labeling: Replace the cell culture medium with the labeling medium and incubate for 15-30 minutes at 37°C.[21][22]

-

Washing: Wash the cells three times with pre-warmed live-cell imaging medium.[21]

-

Imaging: Proceed with live-cell STED imaging.

Visualization of a Biological Pathway: Synaptic Plasticity

STED microscopy is a powerful tool for studying the intricate molecular machinery of synaptic plasticity, the process that underlies learning and memory. Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are two fundamental forms of synaptic plasticity characterized by a persistent strengthening or weakening of synaptic transmission, respectively. These processes involve complex signaling cascades that lead to changes in the number and function of AMPA receptors at the postsynaptic density.

The following diagram illustrates a simplified signaling pathway for LTP and LTD, highlighting key molecules that are often studied using STED microscopy.

Conclusion

The selection of appropriate fluorophores is a critical determinant of success in STED microscopy. This guide has provided a comprehensive overview of the key photophysical properties to consider, a comparative analysis of commonly used fluorophore families, and detailed experimental protocols for labeling both fixed and living cells. By carefully considering the information presented here, researchers can make informed decisions to optimize their STED imaging experiments and unlock new insights into the nanoscale organization and dynamics of biological systems.

References

- 1. What is Super-Resolution Microscopy? STED, SIM and STORM Explained | Technology Networks [technologynetworks.com]

- 2. MyScope [myscope.training]

- 3. researchgate.net [researchgate.net]

- 4. How does STED work? - @abberior.rocks [abberior.rocks]

- 5. MyScope [myscope.training]

- 6. uni-goettingen.de [uni-goettingen.de]

- 7. MyScope [myscope.training]

- 8. What is the resolution of a STED microscope? [abberior.rocks]

- 9. STED dyes at its best from the inventors of the technique [abberior.rocks]

- 10. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]

- 11. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 12. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 14. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]

- 15. biotium.com [biotium.com]

- 16. ptglab.com [ptglab.com]

- 17. MyScope [myscope.training]

- 18. Stimulated Emission Depletion Nanoscopy of Living Cells Using SNAP-Tag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SNAP labeling protocol [abberior.rocks]

- 20. Cell Imaging [promega.com]

- 21. benchchem.com [benchchem.com]

- 22. HaloTag labeling protocol [abberior.rocks]

In-Depth Technical Guide: The Core Mechanism of Action of 6-Carboxy-JF5252

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a synthetically engineered fluorophore belonging to the Janelia Fluor (JF) series of dyes. These dyes are advanced rhodamine-based probes designed for high-performance biological imaging applications, including super-resolution microscopy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its cellular interactions, and practical considerations for its use in a research setting.

Core Mechanism: Photophysics of a Modern Fluorophore

The fundamental mechanism of action of this compound as a fluorophore is governed by a dynamic equilibrium between two distinct chemical states: a non-fluorescent, lipophilic spirolactone and a fluorescent, polar zwitterion. The transition between these states is the cornerstone of its utility as a bright and photostable fluorescent probe.

The key innovation in the Janelia Fluor dyes, including JF5252, is the incorporation of a four-membered azetidine (B1206935) ring into the rhodamine scaffold. This structural modification significantly enhances the quantum yield and photostability of the dye compared to traditional rhodamine derivatives. The 6-carboxy functional group provides a reactive handle for conjugation to biomolecules, such as antibodies or small-molecule ligands, enabling targeted labeling of specific cellular structures.

The equilibrium between the lactone and zwitterion forms is influenced by the local environment. In aqueous media, the equilibrium can be shifted towards the fluorescent zwitterionic form. This property is particularly advantageous for "no-wash" imaging techniques, where the unbound dye remains in a non-fluorescent state, reducing background signal.

Photophysical Properties of JF5252

For effective experimental design, a clear understanding of the photophysical parameters of this compound is essential. The following table summarizes key quantitative data for the Janelia Fluor 525 dye.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 525 nm | [1] |

| Maximum Emission Wavelength (λem) | 549 nm | [1] |

| Molar Extinction Coefficient (ε) | 122,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | 0.91 | [1] |

| Cell Permeability | Yes | [2][3] |

Cellular Interactions and Biological Behavior

Beyond its photophysical properties, the interaction of this compound with biological systems is a critical aspect of its mechanism of action in a practical context. This includes its cellular uptake, subcellular localization, and potential for off-target effects or cytotoxicity.

Cellular Uptake and Distribution

Janelia Fluor dyes, including JF5252, are designed to be cell-permeable, a feature attributed to the lipophilic nature of the spirolactone form which can more readily cross cellular membranes.[2] The intracellular concentration and distribution of the dye can be influenced by several factors, including the specific cell type, incubation time, and temperature.

While specific quantitative uptake kinetics for this compound are not extensively published, studies on related rhodamine dyes, such as Rhodamine 123, indicate that uptake can be mediated by both passive diffusion and active transport mechanisms.[4][5] For instance, at lower concentrations, transporter-mediated uptake may play a role, while at higher concentrations, passive diffusion becomes more dominant.[4][5]

Once inside the cell, rhodamine-based dyes can accumulate in specific organelles. Rhodamine 123, for example, is known to accumulate in mitochondria due to the mitochondrial membrane potential.[] While the specific subcellular distribution of unconjugated this compound has not been detailed, its localization will be primarily determined by the targeting moiety to which it is conjugated.

Potential for Off-Target Interactions and Cytotoxicity

A crucial consideration for any exogenous molecule introduced into a biological system is its potential for unintended interactions and toxicity. While Janelia Fluor dyes are engineered for high specificity and biocompatibility, it is important to assess these factors empirically for each experimental system.